2,5-Dimethyl-6-chloro-4-nitrophenol 2,5-Dimethyl-6-chloro-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13900154
InChI: InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)5(2)7(9)8(4)11/h3,11H,1-2H3
SMILES:
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

2,5-Dimethyl-6-chloro-4-nitrophenol

CAS No.:

Cat. No.: VC13900154

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-6-chloro-4-nitrophenol -

Specification

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 2-chloro-3,6-dimethyl-4-nitrophenol
Standard InChI InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)5(2)7(9)8(4)11/h3,11H,1-2H3
Standard InChI Key XNMLYIXDYXTAKD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1O)Cl)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name for this compound is 2-chloro-3,6-dimethyl-4-nitrophenol, reflecting the positions of its substituents: chloro (-Cl) at position 2, methyl (-CH₃) groups at positions 3 and 6, and a nitro (-NO₂) group at position 4. The canonical SMILES representation (CC1=CC(=C(C(=C1O)Cl)C)[N+](=O)[O-]) illustrates this arrangement.

Table 1: Molecular Identity of 2,5-Dimethyl-6-Chloro-4-Nitrophenol

PropertyValueSource
Molecular FormulaC₈H₈ClNO₃
Molecular Weight201.61 g/mol
IUPAC Name2-chloro-3,6-dimethyl-4-nitrophenol
Canonical SMILESCC1=CC(=C(C(=C1O)Cl)C)N+[O-]
PubChem CID14275604

Synthesis and Reaction Pathways

Nitration and Chlorination Processes

The synthesis typically begins with a dimethylphenol precursor, undergoing sequential nitration and chlorination. Vulcanchem reports that reaction conditions—such as temperature, catalyst choice, and solvent—critically influence yield and purity. For example, bismuth(III) nitrate pentahydrate in acetone at 20°C for 20 hours achieves a 65% yield in analogous nitrophenol syntheses .

Table 2: Representative Synthesis Conditions

ParameterValueSource
CatalystBi(NO₃)₃·5H₂O
SolventAcetone
Temperature20°C
Reaction Time20 hours
Yield65% (analogous compound)

Side Reactions and Byproducts

Competing reactions include over-nitration and dechlorination, particularly under elevated temperatures. The use of controlled stoichiometry and low-temperature regimes minimizes these side pathways .

Physicochemical Properties

Stability and Reactivity

The nitro group confers strong electron-withdrawing effects, stabilizing the phenolic ring but increasing susceptibility to redox reactions. Chlorine’s electronegativity further polarizes the molecule, enhancing reactivity in electrophilic substitutions.

Solubility and Partitioning

While quantitative solubility data are scarce, nitrophenols generally exhibit limited water solubility (e.g., 2-nitrophenol: ~2.1 g/L at 20°C) and higher solubility in organic solvents like acetone . LogP values for similar compounds range from 1.8 to 2.5, suggesting moderate lipophilicity .

Toxicological Profile

Table 3: Toxicity Data for Structural Analogs

CompoundLD₅₀ (Oral, Rat)Key EffectsSource
2-Chloro-6-ethylamino-4-nitrophenol1,000–2,500 mg/kgApathy, muscle hypotonia
2-Amino-6-chloro-4-nitrophenol75 mg/kg (mice)Oxidative stress, genotoxicity

Genotoxicity and Carcinogenicity

In vitro assays on 2-amino-6-chloro-4-nitrophenol revealed micronuclei formation in human lymphocytes at ≥1,100 µg/mL with metabolic activation . Mutagenicity in Salmonella typhimurium strains further underscores the risks associated with nitroaromatic compounds .

Environmental Impact and Degradation

Persistence and Bioaccumulation

Nitrophenols resist biodegradation due to their electron-deficient aromatic rings, leading to prolonged environmental persistence. Soil adsorption coefficients (Koc) for similar compounds range from 150 to 500, indicating moderate mobility and potential groundwater contamination .

Ecotoxicological Effects

Aquatic toxicity studies on nitrophenols report LC₅₀ values of 5–50 mg/L for fish, with sublethal effects on microbial diversity at concentrations as low as 1 mg/L .

Future Research Directions

  • Physicochemical Datasets: Melting points, solubility, and partition coefficients remain uncharacterized.

  • Metabolic Pathways: Hepatic metabolism studies could identify detoxification routes.

  • Advanced Remediation: Photocatalytic degradation using TiO₂ nanoparticles warrants exploration.

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